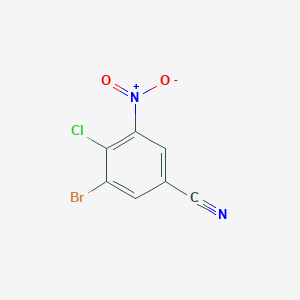

3-Bromo-4-chloro-5-nitrobenzonitrile

Description

3-Bromo-4-chloro-5-nitrobenzonitrile (molecular formula: C₇H₂BrClN₂O₂) is a halogenated aromatic compound featuring a nitrile group, bromine, chlorine, and nitro substituents. The substitution pattern (bromo at position 3, chloro at 4, nitro at 5, and nitrile at position 1) creates a highly electron-deficient aromatic system. This structure is critical in pharmaceutical and agrochemical intermediates, where electron-withdrawing groups enhance reactivity in cross-coupling reactions or nucleophilic substitutions .

Properties

Molecular Formula |

C7H2BrClN2O2 |

|---|---|

Molecular Weight |

261.46 g/mol |

IUPAC Name |

3-bromo-4-chloro-5-nitrobenzonitrile |

InChI |

InChI=1S/C7H2BrClN2O2/c8-5-1-4(3-10)2-6(7(5)9)11(12)13/h1-2H |

InChI Key |

DUUZTHQVCWSIRX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Br)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers of Halogenated Benzonitriles

- Reactivity: Reduced electron withdrawal compared to the nitro-containing analog, making it less reactive in electrophilic substitutions but more suitable for directed ortho-metalation . Applications: Intermediate in pesticide synthesis .

2-Bromo-5-chlorobenzonitrile (CAS 57381-37-0):

Nitro-Substituted Analogs

- 3-Bromo-4-(methylamino)-5-nitrobenzonitrile (CAS 49674-15-9): Structure: Methylamino group replaces chlorine at position 3. Reactivity: The amino group acts as an electron donor, countering the nitro group’s electron withdrawal. This enhances solubility in polar solvents and alters regioselectivity in further substitutions . Applications: Potential use in dyes or metal-chelating agents .

- 2-Amino-3-bromo-5-nitrobenzonitrile (CAS 827-24-7): Structure: Amino group at position 2, bromo at 3, nitro at 5. Reactivity: The amino group facilitates intramolecular hydrogen bonding, stabilizing intermediates in Suzuki-Miyaura couplings . Synthesis Challenges: Requires protection/deprotection strategies to avoid nitro group reduction during amination .

Functional Group Variations

3-Bromo-4-(difluoromethoxy)-5-fluorobenzonitrile :

- 4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-nitrobenzylideneamino)-1H-pyrazole-3-carbonitrile: Structure: Incorporates a pyrazole ring and trifluoromethyl group. Reactivity: The pyrazole ring enables coordination with transition metals, useful in catalysis. Crystallography: Single-crystal X-ray studies confirm planar geometry, critical for π-stacking in solid-state reactions .

Physicochemical Properties

| Compound | Melting Point (°C) | Solubility (Polar Solvents) | LogP |

|---|---|---|---|

| 3-Bromo-4-chloro-5-nitrobenzonitrile | Not reported | Moderate (DMF, DMSO) | ~2.8† |

| 3-Bromo-4-chlorobenzonitrile | 110–112* | High (THF, Acetone) | 2.1 |

| 2-Bromo-5-chlorobenzonitrile | 95–97* | Moderate (Ethanol) | 2.3 |

*Predicted based on analog data ; †Estimated via computational models.

Preparation Methods

Benzoic Acid Precursor Pathway

The most widely documented method involves converting a pre-functionalized benzoic acid derivative to the target nitrile via a two-step process:

Step 1: Synthesis of 3-Bromo-4-chloro-5-nitrobenzoic Acid

-

Nitration : Introduce the nitro group at position 5 by treating 3-bromo-4-chlorobenzoic acid with a nitrating mixture (fuming HNO₃/H₂SO₄) at 0–5°C. The chloro and bromo groups act as ortho/para directors, favoring nitro placement at the meta position relative to the carboxyl group.

Step 2: Conversion to Nitrile

-

Reagents : React the nitro-functionalized benzoic acid with methanesulphonamide (1.2 equiv) and phosphorus pentachloride (2.5 equiv) at 175–180°C.

-

Mechanism :

-

Benzoic acid reacts with PCl₅ to form benzoyl chloride and POCl₃.

-

Methanesulphonamide reacts with excess PCl₅ to generate methanesulphonyltrichlorophosphazene.

-

The benzoyl chloride intermediate undergoes nucleophilic displacement with the phosphazene reagent, eliminating methanesulphonyl chloride and POCl₃ to yield the nitrile.

-

-

Workup : Distill off POCl₃ and HCl, then treat the residue with dilute NH₄OH to neutralize excess reagents.

Direct Halogen Substitution Using Copper(I) Cyanide

An alternative route substitutes a halogen atom in a polyhalogenated nitrobenzene precursor with a cyano group:

Starting Material : 3-Bromo-4,5-dichloronitrobenzene

-

Reaction Conditions :

-

Workup : Pour the reaction mixture into cold toluene, filter inorganic residues, and concentrate the filtrate to isolate the product.

Critical Reaction Parameters

Temperature Optimization

-

Nitrile Formation : Reactions proceed sluggishly below 150°C, with optimal rates at 175–180°C. Elevated temperatures (>190°C) promote side reactions, including decomposition of the nitro group.

-

Bromination/Nitration : Low temperatures (0–5°C) are essential to suppress polysubstitution during nitration.

Solvent Systems

-

Polar Aprotic Solvents : DMF or NMP enhances CuCN-mediated cyanation by stabilizing ionic intermediates.

-

Distillation Solvents : Toluene or benzene efficiently separates POCl₃ and HCl during workup.

Industrial-Scale Production Considerations

Batch Reactor Design

Waste Management

-

Byproducts : POCl₃ and methanesulphonyl chloride are neutralized with aqueous NH₄OH, generating ammonium phosphate and methanesulphonamide for recycling.

Comparative Analysis of Methods

| Parameter | Benzoic Acid Pathway | CuCN Substitution |

|---|---|---|

| Starting Material Cost | High (custom synthesis) | Moderate (commercially available) |

| Reaction Time | 8–12 hours | 4–6 hours |

| Yield | 85–90% | 70–75% |

| Byproduct Complexity | High (POCl₃, HCl) | Low (NaCl, Cu salts) |

| Scalability | Excellent | Moderate |

Challenges and Mitigation Strategies

Regioselectivity in Nitration

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-4-chloro-5-nitrobenzonitrile, and how do reaction conditions influence regioselectivity?

- Methodology : Start with a benzonitrile precursor and perform sequential electrophilic substitutions. For example, bromination (using Br₂/FeBr₃) followed by chlorination (Cl₂/AlCl₃) and nitration (HNO₃/H₂SO₄). Monitor regioselectivity using computational tools (e.g., DFT calculations) to predict electronic effects of substituents. Validate intermediates via HPLC and ¹H NMR .

- Key Considerations : Nitro groups are meta-directing, while halogens (Br, Cl) are ortho/para-directing. Competing directing effects require precise temperature control (e.g., nitration at 0–5°C to minimize side reactions) .

Q. How can purity and structural integrity of 3-bromo-4-chloro-5-nitrobenzonitrile be validated?

- Methodology : Use a combination of analytical techniques:

- HPLC : Quantify purity (>95%) with a C18 column and acetonitrile/water mobile phase.

- FT-IR : Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups. Compare to reference spectra of analogs like 3-bromo-4-fluorobenzonitrile .

- Mass Spectrometry : Verify molecular weight (MW = 261.46 g/mol) via ESI-MS .

Q. What are the stability considerations for storing 3-bromo-4-chloro-5-nitrobenzonitrile?

- Methodology : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the nitrile group or nitro reduction. Monitor degradation via periodic TLC analysis using silica gel plates and hexane/ethyl acetate (7:3) .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo, chloro, and nitro substituents influence cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology :

- Electronic Analysis : Use Hammett constants (σₘ for NO₂ = +1.43; σₚ for Br = +0.26) to predict reactivity. The electron-withdrawing nitro group reduces electron density at the para position, favoring oxidative addition at the bromine site .

- Experimental Design : Test coupling with arylboronic acids under Pd(PPh₃)₄ catalysis. Compare yields when substituting Br vs. Cl; bromine typically shows higher reactivity due to better leaving-group ability .

Q. What computational methods can predict the reactivity of 3-bromo-4-chloro-5-nitrobenzonitrile in nucleophilic aromatic substitution (SNAr)?

- Methodology :

- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces (EPS) and identify electrophilic centers.

- Validate predictions experimentally by reacting with amines (e.g., morpholine) in DMF at 80°C. LC-MS can track substitution at the chloro (less activated) vs. bromo (more activated) sites .

Q. How to resolve contradictions in reported solubility data for halogenated benzonitriles?

- Case Study : Some sources list 3-bromo-4-chloro-5-nitrobenzonitrile as DMSO-soluble, while others note limited solubility.

- Methodology :

- Conduct a solubility screen using a standardized protocol (e.g., 10 mg compound in 1 mL solvent, 24h stirring at 25°C).

- Compare results with analogs like 4-bromo-2-chlorobenzonitrile (solubility: 12 mg/mL in DMSO ).

- Use Hansen solubility parameters to rationalize discrepancies (e.g., polar vs. nonpolar solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.